2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
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Overview
Description
2,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a unique organic compound that has garnered interest in various scientific disciplines due to its structural properties and potential applications. This compound features a benzamide group substituted with difluorine and a phenylpyridazin-6-one moiety, which contributes to its complex chemical behavior and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide typically involves multi-step reactions starting with commercially available precursors. Key steps include halogenation, coupling reactions, and cyclization to form the pyridazinone ring. Specific conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound requires scaling up the laboratory methods to larger reactors, ensuring consistent quality control, and optimizing the reaction parameters to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of additional functional groups or ring modifications.
Reduction: Reduction reactions may alter the benzamide or pyridazinone moieties, resulting in simpler derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new groups to the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield hydroxylated derivatives, reduction could produce deoxygenated forms, and substitution may lead to various halogenated or nitrated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science, helping to develop novel compounds with unique properties. Biology: Its structural features make it a candidate for studying enzyme interactions, protein binding, and receptor activity. Medicine: Researchers investigate its potential as a therapeutic agent, exploring its activity against specific biological targets. Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its fluorinated aromatic ring and pyridazinone moiety can facilitate binding to active sites, influencing biochemical pathways. These interactions may alter enzyme activity, modulate receptor function, or disrupt cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide, but each possesses unique features:
2,4-Difluorobenzamide: Similar aromatic structure but lacks the pyridazinone moiety.
3-Phenylpyridazin-1(6H)-one: Contains the pyridazinone ring but without the difluorobenzamide substitution.
N-(3-Aminopropyl)benzamide: Shares the benzamide group and propyl linkage but differs in the aromatic substitution pattern.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-7-8-16(17(22)13-15)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVHTLABJXVIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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